molecular formula C16H15BrN4O2S B2594123 2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2097898-71-8

2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide

Cat. No. B2594123
CAS RN: 2097898-71-8
M. Wt: 407.29
InChI Key: OUDNXSOMUKYNFZ-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains a benzene ring, which is a six-membered ring with alternating double bonds, and a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a visual representation, it’s difficult to describe the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the bromine atom could be replaced by a nucleophile in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in water .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, our compound could potentially be synthesized and tested for antiviral efficacy against a range of RNA and DNA viruses.

Anti-inflammatory and Analgesic Activities

Compounds with an indole nucleus have demonstrated anti-inflammatory and analgesic effects . This suggests that our compound might be explored for its potential to reduce inflammation and alleviate pain, possibly with a lower ulcerogenic index compared to existing drugs.

Antitubercular Activity

Both indole and imidazole derivatives have been investigated for their activity against Mycobacterium tuberculosis . The presence of a pyridinyl moiety in our compound could be advantageous in designing new antitubercular agents with improved efficacy.

Anticancer Properties

Indole derivatives are known to possess anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in the development of anticancer drugs . The compound could be a candidate for screening against various cancer cell lines.

Antimicrobial and Antibacterial Effects

Imidazole-containing compounds have shown good antimicrobial potential, including activity against drug-resistant strains . The bromo and sulfonamide groups in our compound could enhance these properties, making it a valuable molecule for antimicrobial research.

Enzyme Inhibition

Indole derivatives have been used to inhibit specific enzymes, which is a strategy employed in the treatment of various diseases . The unique structure of our compound might allow it to act as an enzyme inhibitor, providing a new avenue for therapeutic intervention.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many pyrazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities and optimizing its synthesis process. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-bromo-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S/c1-21-11-13(10-19-21)15-8-12(6-7-18-15)9-20-24(22,23)16-5-3-2-4-14(16)17/h2-8,10-11,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDNXSOMUKYNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide

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